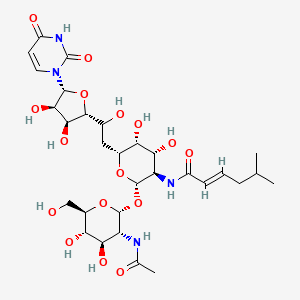
Tunicamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tunicamycin is a mixture of homologous nucleoside antibiotics that inhibits the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes . In eukaryotes, this includes the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate in the first step of glycoprotein synthesis . Tunicamycin blocks N-linked glycosylation (N-glycans) and treatment of cultured human cells with tunicamycin causes cell cycle arrest in G1 phase .
Synthesis Analysis
The biosynthesis of tunicamycins was studied in Streptomyces chartreusis and a proposed biosynthetic pathway was characterized . The bacteria utilize the enzymes in the tun gene cluster (TunA-N) to make tunicamycins . TunA uses the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) and catalyzes the dehydration of the 6’ hydroxyl group .
Molecular Structure Analysis
Tunicamycin has a chemical formula of C39H64N4O16 . Its exact mass is 718.29 and its molecular weight is 718.710 .
Chemical Reactions Analysis
TunA uses the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) and catalyzes the dehydration of the 6’ hydroxyl group . First, a Tyr residue in TunA abstracts a proton from the 4’ hydroxyl group, forming a ketone at that position. A hydride is subsequently abstracted from the 4’ carbon by NAD+, forming NADH .
Physical And Chemical Properties Analysis
Tunicamycin is soluble at <5 mg/ml in water at pH 9.0 . It is also soluble in warm 95% ethanol at 1 mg/ml .
Scientific Research Applications
Cancer Research
Tunicamycin is used in the field of cancer research . It is a potent nucleoside antibiotic and an inhibitor of aberrant glycosylation in various cancer cells, including breast cancer, gastric cancer, and pancreatic cancer . This inhibition is parallel with the reduction of cancer cell growth and progression of tumors .
Tunicamycin induces the unfolded protein response (UPR) by blocking aberrant glycosylation, which results in stress in the endoplasmic reticulum (ER) that promotes apoptosis . This makes it a potential antitumor drug in various cancers and may promote chemosensitivity .
Antibacterial Research
Tunicamycins are nucleoside natural products that show antibacterial activities . They inhibit enzymatic reactions between polyisoprenyl phosphate and UDP-GlcNAc or UDP-MurNAc-pentapeptide . Because of their various intriguing biological activities, tunicamycins have potential as therapeutic agents for infectious diseases .
Tunicamycins inhibit enzymatic reactions catalyzed by bacterial phospho-N-acetylmuramyl-pentapeptide transferase (MraY), which is responsible for the biosynthesis of peptidoglycan . MraY is an essential enzyme for bacterial survival and a good target for antibacterial drug discovery .
Glycoprotein Synthesis Study
Tunicamycin has been widely used in the study of glycoprotein synthesis in various biological systems . During protein glycosylation, tunicamycin is noted to be an inhibitor of the transfer of saccharide moieties to dolichol .
Safety And Hazards
Future Directions
Tunicamycin is one of the potent nucleoside antibiotics and an inhibitor of aberrant glycosylation in various cancer cells, including breast cancer, gastric cancer, and pancreatic cancer, parallel with the inhibition of cancer cell growth and progression of tumors . Therefore, therapies targeting the activation of endoplasmic reticulum stress and its downstream signaling pathways are potentially helpful and novel tools to counteract and fight cancer .
properties
CAS RN |
11089-65-9 |
|---|---|
Product Name |
Tunicamycin |
Molecular Formula |
C₃₈H₆₂N₄O₆ |
Molecular Weight |
718.7 g/mol |
IUPAC Name |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide |
InChI |
InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1 |
InChI Key |
MEYZYGMYMLNUHJ-DIRMKAHISA-N |
Isomeric SMILES |
CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
SMILES |
CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Canonical SMILES |
CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
synonyms |
tunicamycin B2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B1663493.png)
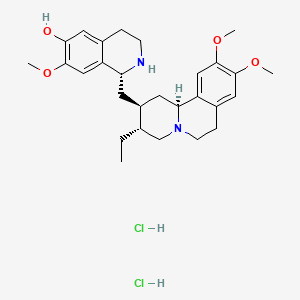
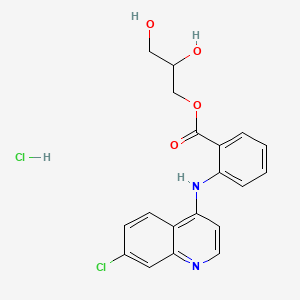
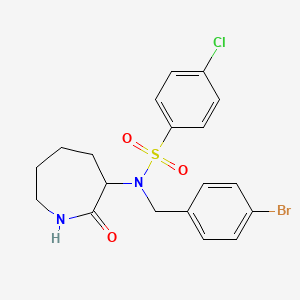

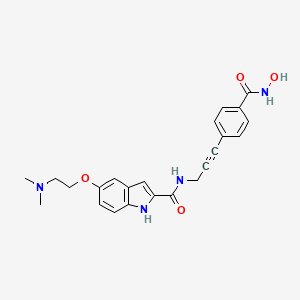
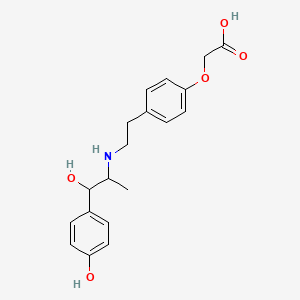
![(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1663501.png)
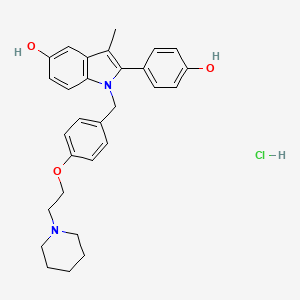
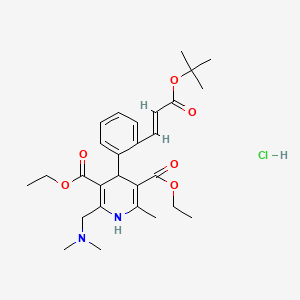
![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)
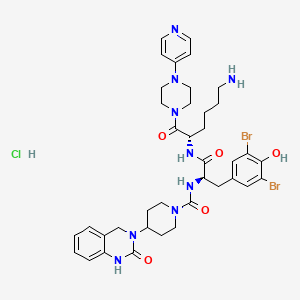
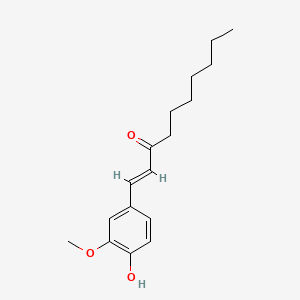
![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)